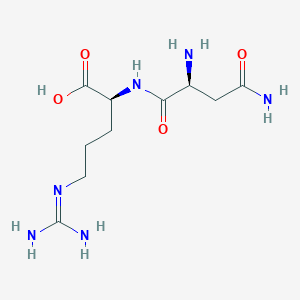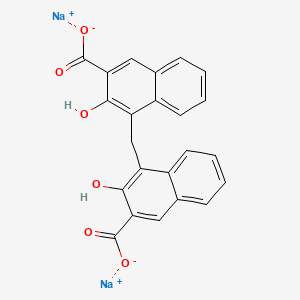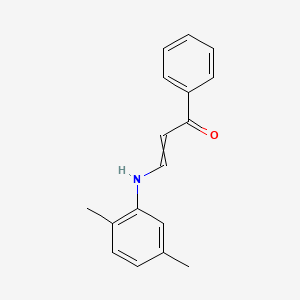![molecular formula C22H19N5OS B11932461 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QCA276 is a novel and potent inhibitor of bromodomain and extra-terminal (BET) proteins. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) to degrade BET proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. QCA276 has shown significant potential in cancer therapy due to its ability to inhibit BET proteins with high potency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of QCA276 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The key steps include:
- Formation of the thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine core.
- Introduction of the benzyl and methyl groups.
- Addition of the ethynyl group to the pyrazolyl moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide for the cycloaddition reactions.
Industrial Production Methods
Industrial production of QCA276 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
QCA276 undergoes various chemical reactions, including:
Oxidation: QCA276 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on QCA276.
Substitution: Substitution reactions can introduce new functional groups to the QCA276 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of QCA276 with modified functional groups, which can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
QCA276 has a wide range of scientific research applications, including:
Chemistry: QCA276 is used as a building block for the synthesis of PROTACs, which are used to degrade specific proteins.
Biology: QCA276 is used to study the role of BET proteins in gene regulation and epigenetics.
Medicine: QCA276 has shown potential in cancer therapy by inhibiting BET proteins, which are involved in the progression of various cancers.
Industry: QCA276 is used in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
QCA276 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the regulation of gene expression, leading to the degradation of BET proteins. The molecular targets of QCA276 include BRD2, BRD3, and BRD4 proteins. The pathway involved in its mechanism of action includes the recruitment of E3 ubiquitin ligase, which tags the BET proteins for proteasome-mediated degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
QCA570: Another potent BET inhibitor used in PROTACs.
JQ-1: A well-known BET inhibitor with similar applications.
I-BET762: A BET inhibitor that has advanced into clinical development.
Uniqueness of QCA276
QCA276 is unique due to its high potency and specificity in inhibiting BET proteins. It has an IC50 value of 10 nanomolar and a Ki value of 2.3 nanomolar, making it one of the most effective BET inhibitors available. Its ability to form PROTACs and degrade BET proteins sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C22H19N5OS |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
5-benzyl-13-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C22H19N5OS/c1-15-24-25-21-14-28-13-19-18(10-16-6-4-3-5-7-16)20(29-22(19)27(15)21)9-8-17-11-23-26(2)12-17/h3-7,11-12H,10,13-14H2,1-2H3 |
InChI-Schlüssel |
RPBWYZZANXCAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)


![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
